molecular formula C24H26N2O5 B029255 4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid CAS No. 107754-20-1

4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid

Cat. No.: B029255
CAS No.: 107754-20-1
M. Wt: 422.5 g/mol
InChI Key: KFQBKNCZRCRBOU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-26-14-17(11-15-7-8-16(23(27)28)12-22(15)30-2)20-13-18(9-10-21(20)26)25-24(29)31-19-5-3-4-6-19/h7-10,12-14,19H,3-6,11H2,1-2H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQBKNCZRCRBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461477
Record name 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107754-20-1
Record name 4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107754201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((5-(((CYCLOPENTYLOXY)CARBONYL)AMINO)-1-METHYL-1H-INDOL-3-YL)METHYL)-3-METHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEM3BGH9XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid, commonly known by its CAS number 107754-19-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N2O5C_{25}H_{28}N_{2}O_{5}, with a molecular weight of approximately 436.5 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, and a methoxybenzoic acid fragment that may contribute to its pharmacological properties.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)3.1
HCT116 (Colorectal Cancer)3.7
H460 (Lung Carcinoma)4.4
HEK293 (Non-cancerous)5.3

The compound shows selective activity against the MCF-7 cell line, indicating potential for targeted cancer therapy.

The mechanism underlying the antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to increased caspase activity, particularly caspase-3, which plays a crucial role in the apoptotic pathway. Additionally, cell cycle analysis indicates that the compound may induce S-phase arrest in cancer cells, further inhibiting their proliferation.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µM) Reference
Enterococcus faecalis8

This antibacterial property suggests potential applications in treating infections caused by resistant strains.

Case Studies

Several case studies have explored the biological activity of this compound in various contexts:

  • Cancer Treatment : A study evaluated the efficacy of this compound in combination with standard chemotherapeutics, demonstrating enhanced cytotoxic effects against resistant cancer cell lines.
  • Antioxidant Activity : Research has indicated that compounds with similar structures exhibit antioxidative properties; however, specific studies on this compound's antioxidant capacity are still needed to establish its profile conclusively.
  • In Vivo Studies : Preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and bacterial infections.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[[5-(Cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid
  • CAS No.: 107754-20-1
  • Molecular Formula : C₂₄H₂₆N₂O₅
  • Molecular Weight : 422.47 g/mol
  • Key Structural Features: Indole core: 1-methyl-1H-indole substituted at the 3-position with a benzyl group and at the 5-position with a cyclopentyloxy carbonylamino group. Methoxybenzoic acid moiety: A 3-methoxy-4-carboxybenzyl group linked to the indole.
  • Applications : Used as a reference standard in regulatory submissions (ANDA/NDA) and commercial production of leukotriene receptor antagonists like Zafirlukast .

Comparison with Structurally Similar Compounds

Methyl Ester Derivative

Compound: Methyl 4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methylindol-3-yl]methyl]-3-methoxybenzoate

  • CAS No.: 107754-19-8
  • Molecular Formula : C₂₅H₂₈N₂O₅
  • Molecular Weight : 436.5 g/mol
  • Role: Likely serves as a prodrug, requiring hydrolysis to the active carboxylic acid form in vivo.
  • Significance : Demonstrates how functional group modifications influence bioavailability and metabolic activation.

Analog with 2-Methoxyethyl Substitution

Compound: 4-[5-Cyclopentyloxycarbonylamino-1-(2-methoxyethyl)-1H-indol-3-ylmethyl]-3-methoxybenzoic acid

  • Molecular Formula : C₂₆H₃₀N₂O₆
  • Molecular Weight : 466.53 g/mol
  • Key Differences: N-Substitution: The indole’s 1-methyl group is replaced with a 2-methoxyethyl chain.

Indole Derivatives with Varied 5-Position Substituents

Examples: 1. 5-Hydroxy-1H-indole-2-carboxylic acid (10) and 5-Benzyloxy-1H-indole-2-carboxylic acid (15) : - Structural Differences: - Hydroxy or benzyloxy groups at the indole’s 5-position instead of the cyclopentyloxy carbonylamino group. - Functional Impact: - 5-Hydroxy: Increased polarity and susceptibility to oxidative metabolism.

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methylpropanoic acid (49) : Structural Differences:

  • A 4-chlorobenzoyl group at the indole’s 1-position and a propanoic acid side chain. Functional Impact:
  • Anti-inflammatory activity via COX inhibition (similar to indomethacin), contrasting with the leukotriene antagonism of the target compound .

Sulfonamide-Bearing Analogs

Compound : 4-Methoxy-N-((1S,3R)-3-(5-methoxy-1H-indol-3-yl)-3-methylcyclopentyl)benzenesulfonamide (4c) :

  • Key Differences :
    • Sulfonamide Group : Replaces the benzoic acid moiety, altering electronic properties and hydrogen-bonding capacity.
    • Impact : May shift pharmacological activity toward different targets (e.g., enzymes or receptors sensitive to sulfonamide interactions).

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Functional Impact
Target Compound (CAS 107754-20-1) C₂₄H₂₆N₂O₅ 422.47 Cyclopentyloxy carbonylamino, methoxybenzoic acid Leukotriene antagonism, regulatory applications
Methyl Ester Derivative (CAS 107754-19-8) C₂₅H₂₈N₂O₅ 436.5 Methyl ester Prodrug potential, enhanced lipophilicity
2-Methoxyethyl Analog C₂₆H₃₀N₂O₆ 466.53 2-Methoxyethyl at indole N1 Altered hydrophilicity and pharmacokinetics
5-Benzyloxy-1H-indole-2-carboxylic acid (15) C₁₆H₁₃NO₃ 267.28 Benzyloxy at indole C5 Metabolic lability, lipophilicity
Indomethacin (CAS 53-86-1) C₁₉H₁₆ClNO₄ 357.79 4-Chlorobenzoyl, acetic acid side chain COX inhibition, anti-inflammatory

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The cyclopentyloxy carbonylamino group at the indole’s 5-position is critical for target selectivity, as seen in Zafirlukast derivatives . Carboxylic acid vs. ester: Free carboxylic acids are essential for receptor binding in leukotriene antagonists, while esters act as prodrugs . N-Substitution: Modifications (e.g., 2-methoxyethyl) can fine-tune solubility without compromising activity .
  • Metabolic Considerations :

    • Compounds with benzyloxy or cyclopentyloxy groups may undergo cytochrome P450-mediated oxidation, whereas methoxy groups are more metabolically stable .

Preparation Methods

Alkylation of 1-Methyl-5-Nitroindole

The alkylation step attaches the 3-methoxybenzoic acid derivative to the indole ring at the 3-position. This is typically achieved using a benzyl halide, such as 4-(bromomethyl)-3-methoxybenzoate ester, under basic conditions.

Typical Conditions :

  • Reagents : 1-Methyl-5-nitroindole, 4-(bromomethyl)-3-methoxybenzoate ester, potassium carbonate.

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Temperature : 80–100°C.

  • Time : 12–24 hours.

The reaction proceeds via nucleophilic substitution, where the indole’s C-3 position reacts with the benzyl halide. The nitro group at C-5 remains intact for subsequent reduction.

Reduction of Nitro to Amine

The nitro group at C-5 is reduced to an amine using catalytic hydrogenation. This step is critical for enabling the subsequent amidation reaction.

Typical Conditions :

  • Catalyst : 5–10% palladium on carbon (Pd/C).

  • Solvent : Ethanol or ethyl acetate.

  • Pressure : Atmospheric hydrogen gas.

  • Time : 12–24 hours.

Example :
In a representative procedure, 1.0 g of nitro intermediate is dissolved in ethanol, treated with Pd/C (0.1 g), and stirred under H₂ at room temperature for 24 hours. The catalyst is filtered, and the solvent is evaporated to yield the amine as a yellow solid (76% yield).

Amidation with Cyclopentyl Chloroformate

The amine intermediate reacts with cyclopentyl chloroformate to form the cyclopentyloxycarbonylamino group. This step requires a base to scavenge HCl generated during the reaction.

Typical Conditions :

  • Reagents : Cyclopentyl chloroformate, pyridine or triethylamine.

  • Solvent : Dichloromethane (DCM) or ethyl acetate.

  • Temperature : 0°C to room temperature.

  • Time : 12–15 hours.

Mechanism :
The amine nucleophile attacks the electrophilic carbonyl carbon of cyclopentyl chloroformate, forming a carbamate bond. Pyridine or triethylamine neutralizes HCl, driving the reaction to completion.

Hydrolysis of Ester to Carboxylic Acid

If the 3-methoxybenzoic acid moiety is introduced as an ester, a final hydrolysis step converts it to the free acid.

Typical Conditions :

  • Reagents : Aqueous sodium hydroxide (5–10%).

  • Solvent : Ethanol/water mixture.

  • Temperature : Reflux (70–80°C).

  • Time : 2–4 hours.

Optimization and Reaction Conditions

Solvent and Base Selection

  • Alkylation : Polar aprotic solvents (DMF, acetone) enhance reaction rates by stabilizing ionic intermediates.

  • Amidation : Dichloromethane and ethyl acetate are preferred for their inertness and compatibility with chloroformate reagents.

  • Bases : Pyridine and triethylamine are effective at neutralizing HCl, with pyridine offering better selectivity in carbamate formation.

Catalytic Hydrogenation Efficiency

  • Catalyst Loading : 5–10% Pd/C balances cost and reactivity.

  • Solvent Choice : Ethanol ensures high solubility of intermediates, while ethyl acetate minimizes side reactions.

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic methods:

Technique Key Data
Mass Spectrometry Molecular ion peak at m/z 422.5 [M+H]⁺, consistent with C₂₄H₂₆N₂O₅.
IR Spectroscopy Peaks at 1700 cm⁻¹ (C=O stretch, carboxylic acid) and 1650 cm⁻¹ (carbamate).
NMR Spectroscopy - 1H NMR (DMSO-d₆): δ 8.10 (s, 1H, indole-H), 3.85 (s, 3H, OCH₃).

Challenges and Considerations

  • Purity Control : Byproducts from incomplete reduction or over-alkylation require careful chromatography or recrystallization.

  • Scalability : The use of cost-effective solvents (e.g., ethyl acetate instead of DCM) and recyclable catalysts (Pd/C) enhances industrial viability .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-((5-(((cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Indole core functionalization : Introduction of the cyclopentyloxycarbonylamino group at the 5-position of the indole ring via carbamate coupling (e.g., using cyclopentyl chloroformate under basic conditions) .
  • Methylation : Quaternization of the indole nitrogen using methyl iodide or dimethyl sulfate .
  • Benzyl linkage : Condensation of the 3-methoxybenzoic acid moiety with the indole methyl group via Friedel-Crafts alkylation or Mannich-type reactions, often catalyzed by Lewis acids like ZnCl₂ .
    • Critical Note : Reflux in acetic acid with sodium acetate is commonly employed for cyclization and purification .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Workflow :

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
  • NMR : Key signals include the indole C3-CH₂ (δ ~4.2–4.5 ppm), methoxy groups (δ ~3.8 ppm), and cyclopentyl protons (δ ~1.5–2.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion [M+H]⁺ (expected m/z ~465.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation (e.g., overlapping signals in NMR)?

  • Strategies :

  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons (e.g., indole H4/H6) and confirm coupling patterns .
  • Isotopic Labeling : Use of deuterated solvents (DMSO-d₆) to suppress exchangeable protons (e.g., NH in carbamate) for cleaner spectra .
  • Computational Modeling : DFT-based NMR prediction tools (e.g., Gaussian) to compare experimental and theoretical shifts .

Q. What experimental design considerations are critical for optimizing yield in the carbamate coupling step?

  • Factors to Address :

  • Base Selection : Use of non-nucleophilic bases (e.g., DMAP) to minimize side reactions during cyclopentyloxycarbonylamino group introduction .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Temperature Control : Maintain reaction below 0°C during carbamate formation to prevent decomposition .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Framework :

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, cyclopentyl → cyclohexyl) to probe steric/electronic effects .
  • Enzyme Assays : Test inhibitory activity against targets like COX-2 or 5-LOX using fluorometric or colorimetric substrates .
  • Molecular Docking : Compare binding affinities of analogs with target proteins (e.g., COX-2 PDB: 3LN1) using AutoDock Vina .

Data Contradiction and Troubleshooting

Q. What steps should be taken if low yields are observed during the indole-benzyl linkage step?

  • Troubleshooting Protocol :

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to improve electrophilic substitution .
  • Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., methyl ester formation) to reduce steric hindrance .
  • Reaction Monitoring : Use TLC (silica, ethyl acetate/hexane) to track intermediate formation and adjust stoichiometry .

Q. How can researchers address discrepancies between computational and experimental logP values?

  • Resolution Methods :

  • Experimental logP : Measure via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., ChemAxon) .
  • Solubility Analysis : Use DLS or nephelometry to assess aggregation effects that may skew results .

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